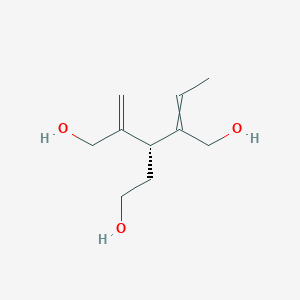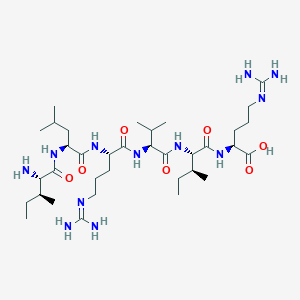
(3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol is an organic compound with a complex structure featuring multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol typically involves multi-step organic reactions. One common method includes the aldol condensation of suitable aldehydes and ketones, followed by reduction and protection-deprotection steps to introduce the hydroxyethyl and methylidene groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of advanced techniques such as microreactors and automated synthesis platforms can enhance efficiency and scalability. Purification steps, including crystallization and chromatography, are crucial to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethylidene and methylidene groups to ethyl and methyl groups, respectively.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the hydroxyethyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce simpler hydrocarbons.
科学的研究の応用
(3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of its targets.
類似化合物との比較
Similar Compounds
(3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol: shares similarities with other compounds featuring hydroxyethyl and methylidene groups.
Phenolic compounds: These compounds also contain hydroxyl groups attached to aromatic rings, exhibiting antioxidant properties.
Endolichenic fungi metabolites: These metabolites include alkaloids, cyclic peptides, and polyketides, which have diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
648903-62-2 |
|---|---|
分子式 |
C10H18O3 |
分子量 |
186.25 g/mol |
IUPAC名 |
(3R)-2-ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol |
InChI |
InChI=1S/C10H18O3/c1-3-9(7-13)10(4-5-11)8(2)6-12/h3,10-13H,2,4-7H2,1H3/t10-/m1/s1 |
InChIキー |
PCOPMRRLQSGMJF-SNVBAGLBSA-N |
異性体SMILES |
CC=C(CO)[C@H](CCO)C(=C)CO |
正規SMILES |
CC=C(CO)C(CCO)C(=C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12592125.png)

![N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)](/img/structure/B12592132.png)

![3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one](/img/structure/B12592146.png)




![O-[3-(Methylamino)propyl]-L-tyrosine](/img/structure/B12592188.png)


![(2S)-1-[(1R)-2-hydroxy-1-phenylethyl]-6-oxopiperidine-2-carbonitrile](/img/structure/B12592205.png)

